4',6-Dihydroxy-5,7-dimethoxyflavanone
Overview
Description
4’,6-Dihydroxy-5,7-dimethoxyflavanone: is a flavanone, a type of flavonoid, which is a class of polyphenolic compounds. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities. This particular compound has a molecular formula of C17H16O6 and is characterized by the presence of hydroxyl and methoxy groups on its flavanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,6-Dihydroxy-5,7-dimethoxyflavanone typically involves the use of starting materials such as 2,4,6-trihydroxyacetophenone and 4-hydroxy-3,5-dimethoxybenzaldehyde. The reaction proceeds through a series of steps including condensation, cyclization, and methylation. Common reagents used in these reactions include acids or bases as catalysts, and solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4’,6-Dihydroxy-5,7-dimethoxyflavanone undergoes various chemical reactions including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield alcohols .
Scientific Research Applications
4’,6-Dihydroxy-5,7-dimethoxyflavanone has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of other complex flavonoids and polyphenolic compounds.
Biology: It is studied for its antioxidant properties, which can help in protecting cells from oxidative stress.
Medicine: Research has shown potential anti-inflammatory, anti-cancer, and neuroprotective effects, making it a candidate for drug development.
Industry: It is used in the formulation of dietary supplements and cosmetics due to its beneficial biological properties
Mechanism of Action
The mechanism of action of 4’,6-Dihydroxy-5,7-dimethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
5,7-Dimethoxyflavone: Similar in structure but lacks the hydroxyl groups at positions 4’ and 6.
6,4’-Dihydroxy-7-methoxyflavanone: Similar but has a different arrangement of hydroxyl and methoxy groups.
5,4’-Dihydroxy-7,3’-dimethoxyflavanone: Similar but with different positions of hydroxyl and methoxy groups
Uniqueness: 4’,6-Dihydroxy-5,7-dimethoxyflavanone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-14-8-13-15(17(22-2)16(14)20)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-6,8,12,18,20H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHNXEIHKZWYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139335 | |
Record name | 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6951-57-1 | |
Record name | 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6951-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydro-4H-chromen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006951571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC56293 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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